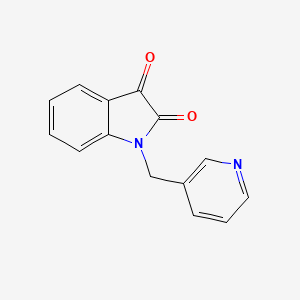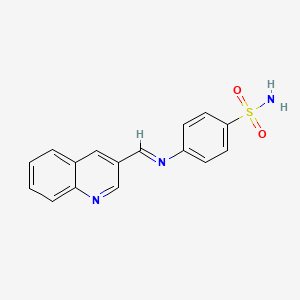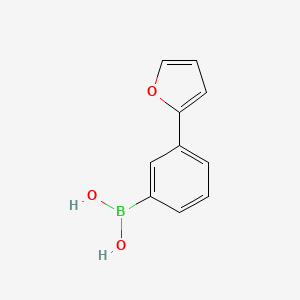![molecular formula C8H10ClN5O2 B14005207 N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide CAS No. 90085-93-1](/img/structure/B14005207.png)
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Chemical Reactions Analysis
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include palladium catalysts for reductive carbonylation and different solvents such as dilute acetic acid .
Scientific Research Applications
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . The compound’s ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its antimicrobial and anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications.
Properties
CAS No. |
90085-93-1 |
|---|---|
Molecular Formula |
C8H10ClN5O2 |
Molecular Weight |
243.65 g/mol |
IUPAC Name |
N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C8H10ClN5O2/c1-4(15)12-6-7(9)10-3-11-8(6)14-13-5(2)16/h3H,1-2H3,(H,12,15)(H,13,16)(H,10,11,14) |
InChI Key |
WIXNQRWPQMYQSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CN=C1Cl)NNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)



![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)

